molecular formula C25H24N4O7 B8205682 Fmoc-PNA-U-OH

Fmoc-PNA-U-OH

Cat. No.: B8205682
M. Wt: 492.5 g/mol
InChI Key: SSDDNBIJABMEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-PNA-U-OH: is a fluorenylmethoxycarbonyl-protected peptide nucleic acid monomer that incorporates a uracil nucleobase analogue. Peptide nucleic acids (PNAs) are synthetic polymers that mimic the structure of DNA and RNA but have a peptide-like backbone. The Fmoc group is used to protect the amino group during synthesis, allowing for the creation of high-purity, high-performance PNA molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PNA-U-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first monomer to a solid support, followed by the sequential addition of Fmoc-protected PNA monomers. Each addition involves the removal of the Fmoc protecting group using a base such as piperidine, followed by coupling with the next monomer using reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N-hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIPEA) .

Industrial Production Methods: Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of microwave-assisted synthesis can further enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: Fmoc-PNA-U-OH primarily undergoes deprotection and coupling reactions during its synthesis. The Fmoc group is removed by treatment with a base, typically piperidine, which triggers β-elimination of the carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the elongated PNA chain with the desired sequence of nucleobases. Side products may include dibenzofulvene and other byproducts from incomplete reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-PNA-U-OH involves its incorporation into PNA oligomers, which can then bind to complementary DNA or RNA sequences. This binding occurs through Watson-Crick base pairing, similar to natural nucleic acids. The PNA-DNA or PNA-RNA duplexes formed are highly stable and resistant to enzymatic degradation, making them effective in gene silencing and diagnostic applications .

Comparison with Similar Compounds

Uniqueness: Fmoc-PNA-U-OH is unique in its incorporation of a uracil nucleobase analogue, which allows it to specifically bind to adenine in complementary DNA or RNA sequences. This specificity is crucial for applications in gene silencing and diagnostics, where precise targeting of nucleic acid sequences is required.

Properties

IUPAC Name

2-[[2-(2,4-dioxopyrimidin-1-yl)acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O7/c30-21-9-11-29(24(34)27-21)13-22(31)28(14-23(32)33)12-10-26-25(35)36-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,20H,10,12-15H2,(H,26,35)(H,32,33)(H,27,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDDNBIJABMEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN(CC(=O)O)C(=O)CN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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